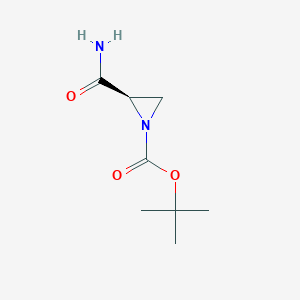

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups (-C(CH3)3). This group is known for its steric bulk and its ability to stabilize positive charges in carbocations during reactions .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its ability to stabilize positive charges in carbocations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group would depend on the rest of the molecule. Tert-butyl groups are nonpolar, hydrophobic, and often improve the lipophilicity of compounds .Aplicaciones Científicas De Investigación

Synthesis of α-Amino Acids

(S)-Tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its derivatives have been synthesized and utilized to react with copper 'catalysed' Grignard reagents, producing protected α-amino acids in moderate to good yields. This highlights its utility in synthesizing amino acid derivatives, which are fundamental units in peptide and protein synthesis (Baldwin et al., 1996).

Curtius Rearrangement for Boc-Protected Amines

The compound has been used in a mild and efficient one-pot Curtius rearrangement, demonstrating its role in synthesizing tert-butyl carbamate in high yields at low temperatures. This process is compatible with a wide range of substrates, offering a versatile method for accessing protected amino acids (Lebel & Leogane, 2005).

Quinoxaline Derivatives Synthesis

A facile protocol using tert-butyl carbazate as a coupling reagent in the synthesis of quinoxaline derivatives showcases its application in the efficient preparation of quinoxaline-3-carbonyl compounds. This method leverages metal- and base-free conditions, indicating its environmental friendliness and applicability in synthesizing bioactive compounds (Xie et al., 2019).

Spectroscopic Properties in Peptide Derivatives

The use of tert-butyl carbazate in synthesizing azaglutamine amino acid and peptide derivatives underlines its role in studying the spectroscopic properties of these compounds. This application is crucial for developing new materials and understanding the properties of peptides and proteins (Gray et al., 1991).

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, derived from tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate, are versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. This highlights its application in modifying benzene rings through various chemical reactions, contributing to the development of complex organic molecules (Jasch et al., 2012).

Mecanismo De Acción

Target of Action

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a complex organic compound. Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and others .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .

Result of Action

Compounds with a tert-butyl group are known for their stability against various nucleophiles and reducing agents .

Action Environment

The action, efficacy, and stability of Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the crowded structure of the tert-butyl group can affect its reactivity . Additionally, the use of certain solvents can influence the compound’s action .

Safety and Hazards

The safety and hazards associated with a compound containing a tert-butyl group would depend on the specific compound. For example, tert-butanol, a common compound containing a tert-butyl group, is classified as a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHIMOZBKPMSG-UYBGKAFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2843412.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2843417.png)

![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)

![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)

![N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2843423.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)